molecular formula C25H21N3OS2 B2359235 N-(benzo[d]thiazol-2-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 681276-01-7

N-(benzo[d]thiazol-2-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B2359235
CAS RN: 681276-01-7
M. Wt: 443.58
InChI Key: HGSWARARQPFHAW-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl derivatives are a class of heterocyclic compounds that have attracted much attention due to their wide range of applications in drug discovery, medicinal chemistry, and pharmaceutical chemistry . They exist in the building structures of many anticancer drugs .


Synthesis Analysis

An efficient and expeditious synthesis of a series of new benzo[d]thiazole derivatives has been reported starting from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate . The latter compounds underwent multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione .


Molecular Structure Analysis

The benzo[d]thiazole derivatives were characterized by extensive analytical and spectral studies .


Chemical Reactions Analysis

The benzo[d]thiazole derivatives were further used as starting materials for some heterocyclic transformations to produce biologically active compounds .

Scientific Research Applications

Antimicrobial and Antioxidant Applications

  • Antimicrobial Activity : Some derivatives of this compound have shown potent antimicrobial activity against a variety of bacteria and fungi. For instance, N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives were found to possess a broad spectrum of antibacterial activity against tested microorganisms (Borad et al., 2015).

  • Antioxidant Activities : Derivatives bearing benzimidazole/benzothiazole and indole moieties have been reported to exhibit significant antioxidant activities. This includes activities like radical scavenging, reducing antioxidant power, and metal ion chelating activity (Naraboli & Biradar, 2017).

Anticancer and Anticonvulsant Applications

  • Anticancer Activity : Several studies have explored the antitumor potential of benzothiazole derivatives. For instance, certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed considerable anticancer activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Yurttaş et al., 2015).

  • Anticonvulsant Activity : Some benztriazoles with benzothiazole substituents have been evaluated for their anticonvulsant activity, displaying promising results in various tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests (Liu et al., 2016).

Photophysical Properties

  • Hydrogen Bond Associated Crystals : The compound has been involved in the synthesis of distinct hydrogen bond associated crystals. These studies provide insights into the photophysical properties of N-(benzo[d]thiazol-2-yl)acetamide crystals, important for understanding molecular interactions (Balijapalli et al., 2017).

Mechanism of Action

Most of the tested compounds exhibited high cytotoxicity . All tested compounds exhibited greater inhibitory action than the reference drug Doxorubicin against HeLa cell line . The majority of the tested compounds emerged as c-MET kinase and PC-3 cell inhibitors .

Future Directions

The advancement or progress of research on benzo[d]thiazol-2-yl derivatives has become a main aim in many topics . The synthesis of benzothiazole derivatives has been reported extensively in many works with various methods .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS2/c1-17-7-6-8-18(13-17)14-28-15-23(19-9-2-4-11-21(19)28)30-16-24(29)27-25-26-20-10-3-5-12-22(20)31-25/h2-13,15H,14,16H2,1H3,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSWARARQPFHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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